molecular formula C15H18N2O3S B12188749 4-ethoxy-3-methyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide

4-ethoxy-3-methyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide

Cat. No.: B12188749
M. Wt: 306.4 g/mol
InChI Key: XITUYTVNFVKXHX-UHFFFAOYSA-N
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Description

4-ethoxy-3-methyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide is a complex organic compound belonging to the sulfonamide class Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-3-methyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide typically involves multi-step organic reactions. One common approach is the sulfonation of a suitable aromatic precursor followed by the introduction of the ethoxy and pyridinyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis, which allows for better control over reaction parameters, and the use of advanced purification methods like chromatography, are commonly employed. The scalability of the synthesis process is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-3-methyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

4-ethoxy-3-methyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s potential antimicrobial properties make it a candidate for studying bacterial resistance and developing new antibiotics.

    Medicine: Research into its pharmacological effects could lead to the development of new therapeutic agents for treating infections and other diseases.

    Industry: Its unique chemical properties make it useful in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-ethoxy-3-methyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or block receptor binding. This inhibition can disrupt essential biological processes, leading to antimicrobial or therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-ethoxy-3-methyl-N-(2-pyridinyl)benzenesulfonamide
  • 4-ethoxy-3-methyl-N-(2-pyridinylmethyl)benzenesulfonamide
  • Benzenesulfonamide, N-ethyl-4-methyl-

Uniqueness

4-ethoxy-3-methyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide stands out due to its specific combination of substituents, which confer unique chemical and biological properties. The presence of both ethoxy and pyridinyl groups enhances its reactivity and potential for diverse applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C15H18N2O3S

Molecular Weight

306.4 g/mol

IUPAC Name

4-ethoxy-3-methyl-N-(4-methylpyridin-2-yl)benzenesulfonamide

InChI

InChI=1S/C15H18N2O3S/c1-4-20-14-6-5-13(10-12(14)3)21(18,19)17-15-9-11(2)7-8-16-15/h5-10H,4H2,1-3H3,(H,16,17)

InChI Key

XITUYTVNFVKXHX-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)NC2=NC=CC(=C2)C)C

Origin of Product

United States

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